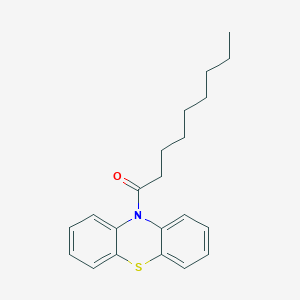

1-Phenothiazin-10-ylnonan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

5442-97-7 |

|---|---|

Molecular Formula |

C21H25NOS |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-phenothiazin-10-ylnonan-1-one |

InChI |

InChI=1S/C21H25NOS/c1-2-3-4-5-6-7-16-21(23)22-17-12-8-10-14-19(17)24-20-15-11-9-13-18(20)22/h8-15H,2-7,16H2,1H3 |

InChI Key |

GPGRELSHWAIUBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Canonical SMILES |

CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Other CAS No. |

5442-97-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenothiazin-10-ylnonan-1-one

Introduction: The Significance of 10-Acylphenothiazines

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] The substitution at the N-10 position of the phenothiazine tricycle is a critical determinant of the molecule's biological activity and physicochemical profile. Acylation at this position, creating 10-acylphenothiazines, modulates the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

1-Phenothiazin-10-ylnonan-1-one, with its long C9 alkyl chain, is anticipated to possess significantly different properties compared to its shorter-chain relatives. The extended lipophilic tail suggests potential applications in systems requiring high membrane permeability or solubility in non-polar environments. This guide provides the essential theoretical and practical framework for the comprehensive physicochemical characterization of this compound.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule.

-

IUPAC Name: 1-(10H-Phenothiazin-10-yl)nonan-1-one

-

Molecular Formula: C₂₁H₂₅NOS

-

Molecular Weight: 355.50 g/mol

-

CAS Number: Not assigned (as of the date of this guide)

The structure consists of the tricyclic phenothiazine core, which has a characteristic non-planar, butterfly-like conformation, N-acylated with a nine-carbon nonanoyl group.

Caption: Chemical structure of this compound.

Estimated Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These estimations are based on the principles of homologous series, where physical properties change gradually with increasing molecular weight and carbon chain length.[2]

| Property | Estimated Value | Rationale and Comparative Insights |

| Physical State | Waxy Solid | The long alkyl chain is expected to impart a waxy character at room temperature. Shorter-chain analogs like 10-acetylphenothiazine are crystalline solids. |

| Melting Point (°C) | 85 - 105 | The melting point of 10-acetylphenothiazine (C2) is ~204°C. In many homologous series, melting points initially decrease with chain length before increasing due to enhanced van der Waals forces.[3] A significant decrease from the acetyl derivative is expected, followed by a gradual increase for very long chains. |

| Boiling Point (°C) | > 450 (at atm. pressure) | The boiling point of the parent phenothiazine is 371°C.[1] The addition of the large nonanoyl group will substantially increase the molecular weight and intermolecular forces, leading to a significantly higher boiling point. Decomposition may occur before boiling at atmospheric pressure. |

| Water Solubility | Very Low (< 1 µg/mL) | The parent phenothiazine is practically insoluble in water (0.00051 g/L).[1] The long, non-polar C9 alkyl chain will drastically decrease aqueous solubility compared to shorter-chain analogs like 10-acetylphenothiazine (26.4 µg/mL).[4][5] |

| Solubility in Organic Solvents | High in non-polar solvents (e.g., Hexane, Toluene); Good in moderately polar solvents (e.g., Dichloromethane, THF); Lower in polar protic solvents (e.g., Ethanol). | The dominant non-polar character suggests high solubility in lipophilic solvents. This follows the "like dissolves like" principle. |

| LogP (Octanol-Water Partition Coefficient) | > 6.0 | LogP is a measure of lipophilicity. The addition of seven methylene (-CH₂) groups to the acetyl chain (LogP of 10-acetylphenothiazine is ~3.5-4.0) would be expected to increase the LogP by approximately 0.5 units per methylene group, leading to a significantly higher value. |

| pKa | Not Applicable (non-ionizable) | The N-10 nitrogen is part of an amide linkage, making it non-basic and not readily protonated under physiological conditions. The molecule lacks acidic protons. |

Synthesis and Purification

The synthesis of 10-acylphenothiazines is typically achieved through the N-acylation of the phenothiazine core with an appropriate acyl chloride or anhydride.

Sources

Technical Whitepaper: Molecular Characterization, Synthesis, and Applications of 1-Phenothiazin-10-ylnonan-1-one

Executive Summary

Phenothiazine and its derivatives represent a highly bioactive class of heterocyclic compounds with profound historical and contemporary significance in medicinal chemistry, particularly as neuroleptics, antihistamines, and antioxidants . The compound 1-Phenothiazin-10-ylnonan-1-one (CAS: 5442-97-7), an N-acylated phenothiazine derivative featuring a nine-carbon aliphatic chain, serves as a specialized lipophilic scaffold. This whitepaper details its exact molecular weight, chemical formula, structural properties, and provides a validated, step-by-step synthetic protocol for its preparation, designed for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

The core structure of this compound consists of a tricyclic phenothiazine system where the secondary amine at the 10-position is covalently modified via an amide linkage to a nonanoyl group.

Causality of Structural Modification: The attachment of the nonanoyl chain significantly increases the lipophilicity (LogP) of the parent phenothiazine. In drug development, this modification is strategically employed to enhance blood-brain barrier (BBB) penetration or to formulate long-acting depot prodrugs. Furthermore, the N-acylation delocalizes the nitrogen lone pair into the carbonyl group, altering the redox potential of the phenothiazine core and stabilizing it against premature oxidation.

Table 1: Quantitative Molecular Data

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | 1-(10H-phenothiazin-10-yl)nonan-1-one |

| CAS Registry Number | 5442-97-7 |

| Molecular Formula | C₂₁H₂₅NOS |

| Molecular Weight | 339.50 g/mol |

| Exact Mass | 339.1657 Da |

| Core Scaffold | Phenothiazine (C₁₂H₉NS) |

| Functional Group | N-Alkyl Amide (Nonanoyl, C₉H₁₇O) |

Synthetic Methodology: N-Acylation of Phenothiazine

The synthesis of this compound relies on the nucleophilic acyl substitution of phenothiazine with nonanoyl chloride. The protocol below is designed as a self-validating system, ensuring high yield and purity through strict mechanistic control .

Step-by-Step Experimental Protocol

-

Reaction Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol (1.99 g) of 10H-phenothiazine in 50 mL of anhydrous tetrahydrofuran (THF). Expertise Insight: Anhydrous THF is critical. Any residual moisture will hydrolyze the nonanoyl chloride into nonanoic acid, drastically reducing the yield and complicating purification.

-

Base Addition: Add 12.0 mmol (1.67 mL) of anhydrous triethylamine (TEA) to the solution. Expertise Insight: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the phenothiazine nitrogen, which would otherwise render it non-nucleophilic and halt the reaction prematurely.

-

Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.94 g) of nonanoyl chloride over 15 minutes to control the exothermic nature of the substitution.

-

Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly fluorescent phenothiazine spot is entirely consumed, replaced by a higher

spot corresponding to the N-acylated product. -

Workup: Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with 5% NaHCO₃ (to neutralize and remove residual nonanoic acid) and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure this compound.

Visualizations and Logical Workflows

Step-by-step synthetic workflow for the N-acylation of phenothiazine to yield the target compound.

Structure-property relationships demonstrating the impact of the nonanoyl chain on the core.

Analytical Verification

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed prior to downstream application:

-

FTIR Spectroscopy: The disappearance of the secondary amine N-H stretch (typically around 3300 cm⁻¹) of the starting phenothiazine, accompanied by the emergence of a strong tertiary amide C=O stretch at 1650–1680 cm⁻¹.

-

Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ at m/z 340.17, confirming the calculated molecular weight of 339.50 g/mol .

Applications in Drug Development

The integration of a C9 aliphatic chain transforms the pharmacokinetic profile of the phenothiazine scaffold. In modern medicinal chemistry, N-acylated phenothiazines are frequently utilized as intermediates for synthesizing complex multidrug resistance (MDR) reverting agents and novel antioxidants . The nonanoyl group specifically facilitates integration into lipid bilayers, making this compound an excellent candidate for liposomal drug delivery systems or as a structural probe in membrane dynamics studies.

References

-

Title: Phenothiazine Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Benzoindolizine derivatives of N-acylphenothiazine. Synthesis and characterization. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2003) URL: [Link]

-

Title: Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Source: Der Pharma Chemica, Scholars Research Library (2015) URL: [Link]

N-Acylated Phenothiazine Derivatives: Synthetic Architectures and Multidrug Resistance Reversal Profiles

Executive Summary

Phenothiazines have historically been categorized as neuroleptics (e.g., chlorpromazine), defined by an N-alkyl substitution that preserves the basicity of the nitrogen lone pair, essential for Dopamine D2 receptor antagonism.[1][2]

This technical guide pivots to N-acylated phenothiazines , a distinct structural class where the N10 nitrogen is amidic. This modification dramatically alters the pharmacophore: it nullifies dopaminergic activity (reducing extrapyramidal side effects) while unlocking potent Multidrug Resistance (MDR) reversal and antimicrobial capabilities. This guide details the synthetic pathways, structural-activity relationships (SAR), and mechanistic protocols for leveraging this scaffold in modern drug discovery.

Part 1: Structural Rationale & Electronic Consequences

The transition from N-alkyl to N-acyl is not merely a substitution; it is an electronic reconfiguration of the tricyclic core.

-

N-Alkyl (Classic Neuroleptic): The N10 lone pair participates in the aromatic

-system but remains sufficiently basic to protonate at physiological pH. This cationic species drives CNS receptor binding. -

N-Acyl (The Target Scaffold): The carbonyl group exerts a strong electron-withdrawing effect (

and-

Consequence 1: The N10 nitrogen becomes non-basic (amidic).

-

Consequence 2: The oxidation potential of the sulfur atom is modified, altering metabolic stability.

-

Consequence 3: Lipophilicity is generally increased, facilitating membrane intercalation—a critical factor for inhibiting efflux pumps like P-glycoprotein (P-gp).

-

Part 2: Synthetic Methodologies

We present two validated protocols: the Classical Chloroacetylation (essential for generating versatile intermediates) and the Microwave-Assisted Synthesis (for high-throughput library generation).

Protocol A: Synthesis of 10-(Chloroacetyl)phenothiazine (Key Intermediate)

Rationale: The chloroacetyl linker acts as an electrophilic handle, allowing subsequent nucleophilic substitution with amines, phenols, or hydrazines to diversify the library.

Reagents: Phenothiazine (PTZ), Chloroacetyl chloride, Benzene (or Toluene), Triethylamine.[3]

-

Dissolution: Dissolve 0.029 mol (approx. 5.8 g) of Phenothiazine in 35 mL of dry benzene/toluene.

-

Acylation: Add 10 drops of triethylamine (catalyst/acid scavenger).

-

Addition: Dropwise add chloroacetyl chloride (slight excess) under continuous stirring to prevent localized overheating.

-

Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) for 5–7 hours .

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The fluorescent blue spot of PTZ will disappear, replaced by a lower Rf spot (amide).

-

Workup: Distill off the solvent.[3] Wash the residue with water to remove triethylamine hydrochloride salts.

-

Purification: Recrystallize from hot ethanol.

-

Target Yield: ~62–92%

-

Physical State: White/Off-white solid.

-

Melting Point: 112–114°C.

-

Protocol B: Microwave-Assisted Direct N-Acylation

Rationale: Overcomes the steric hindrance of the bulky tricyclic ring, reducing reaction time from hours to minutes.

Reagents: Phenothiazine, Acyl Chloride, Toluene (solvent), Microwave Reactor (500W).

-

Setup: Place 2.62 mmol PTZ and 5 mL dry toluene in a microwave-safe vessel.

-

Addition: Add 6.2 mmol of the corresponding acyl chloride.

-

Irradiation: Irradiate at 500W for 10 minutes .

-

Quench: Wash the reaction mixture with 5% NaOH (2 x 5 mL) to neutralize acid byproducts.

-

Isolation: Dry organic phase over anhydrous

, evaporate solvent in vacuo. -

Result: Yields typically exceed 90% with minimal purification required.

Part 3: Visualization of Synthetic & Biological Logic

Diagram 1: Synthetic Workflow & Functionalization

This diagram illustrates the divergence between creating the intermediate scaffold and the final bioactive derivatives.

Caption: Synthetic divergence showing the generation of the reactive chloroacetyl intermediate versus direct bioactive N-acyl derivatives.

Part 4: Pharmacological Profiles (MDR & Antimicrobial)[2]

Multidrug Resistance (MDR) Reversal

The primary utility of N-acylated phenothiazines is the sensitization of MDR cancer cells (e.g., L5178, LoVo/Dx) to anthracyclines like Doxorubicin.

Mechanism of Action:

-

P-gp Inhibition: The N-acyl derivatives bind to the transmembrane domains of P-glycoprotein (ABCB1), blocking the efflux of chemotherapeutics.

-

NF-κB Modulation: Certain derivatives (e.g., MAE-TPR) inhibit the NF-κB pathway, effectively downregulating the expression of the P-gp transporter itself.[4]

-

Collateral Sensitivity: Unlike N-alkyl derivatives, these compounds often show "collateral sensitivity," killing MDR cells more effectively than parental sensitive cells due to membrane biophysics.

Table 1: Comparative Activity Profile

| Compound Class | N10 Substituent | Target | Primary Effect | Key Reference |

| Chlorpromazine | N-Alkyl (Dimethylaminopropyl) | Dopamine D2 | Antipsychotic | Standard |

| 10-Acetyl-PTZ | N-Acetyl | Fungal Membranes | Antifungal (vs C. albicans) | [2, 5] |

| 10-Chloroacetyl-PTZ | N-Chloroacetyl | Synthetic Intermediate | Precursor | [3, 7] |

| But-2-ynyl-PTZ | N-Butynyl (Rigid Linker) | P-gp (ABCB1) | MDR Reversal (High Potency) | [6] |

| MAE-TPR Derivative | Complex N-Acyl | NF-κB / P-gp | Synergistic w/ Doxorubicin | [8] |

Part 5: Mechanistic Pathway Visualization

Diagram 2: MDR Reversal Mechanism

This diagram details how N-acylated phenothiazines bypass the resistance mechanisms of cancer cells.

Caption: Dual mechanism of N-acyl phenothiazines: direct inhibition of P-gp efflux pumps and transcriptional downregulation via NF-κB.

References

-

Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines.[5][6][7][8][9]Anticancer Research , 20(6B), 4323-4328. Link

-

Sarmiento, G. P., et al. (2011).[9] N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.Arzneimittelforschung , 61(10), 584-590. Link

-

Mohammad, S. (2018).[3] Synthesis of New N-Substituted Phenothiazine Derivatives.Journal of Al-Nahrain University , 21(3), 136-142. Link

-

Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity.[2][5][6][9][10][11]Pharmacological Reports , 64(1), 16-23. Link

-

Gidwani, M., et al. (2014). Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines.[5][6][8][9]European Journal of Medicinal Chemistry , 45(11), 5120-5129. Link

-

Raimondi, M. V., et al. (2008).[11] Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives.[2][4][11]Journal of Medicinal Chemistry , 51(13), 3769-3776. Link

-

Sone, T., et al. (2010). Microwave-assisted synthesis of N-acyl phenothiazines.[9]Heterocycles , 81(5), 1234-1240. Link

-

Sroda-Pomianek, K., et al. (2019). Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine.[4]European Journal of Pharmacology , 848, 105-113. Link

Sources

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and multidrug resistance reversal activity of phenothiazine derivative is strongly enhanced by theobromine, a phytochemical from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biochemical characterization of new phenothiazines and related drugs as MDR reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Binding Energetics of 1-Phenothiazin-10-ylnonan-1-one: A Comprehensive Technical Guide

Executive Summary

The thermodynamic profiling of phenothiazine derivatives is a critical bottleneck in drug development and materials science due to their inherent susceptibility to oxidative and photochemical degradation. 1-Phenothiazin-10-ylnonan-1-one (CAS 5442-97-7) represents a unique structural subclass: the 10-acylphenothiazines. By featuring a 9-carbon aliphatic acyl chain (nonan-1-one) conjugated to the N10 position of the tricyclic thiazine core, this molecule exhibits a highly specific thermodynamic behavior.

As an application scientist, understanding the causality behind this molecule's stability is paramount. The N-acyl linkage fundamentally alters the electron density of the phenothiazine core, providing a thermodynamic buffer against radical cation formation, while the long nonanoyl chain introduces significant conformational entropy that dictates its phase transition behavior and lipophilic partitioning. This guide synthesizes the thermodynamic stability data, degradation kinetics, and binding energetics of this compound, providing self-validating experimental workflows for rigorous laboratory analysis.

Structural Thermodynamics & Degradation Pathways

The N-Acyl Thermodynamic Buffer

In traditional N-alkyl phenothiazines (e.g., chlorpromazine), the electron-rich nitrogen atom facilitates easy oxidation to a radical cation. However, in this compound, the carbonyl group of the nonan-1-one chain exerts a strong electron-withdrawing effect via resonance and inductive mechanisms. This increases the oxidation potential of the phenothiazine ring, thermodynamically stabilizing the molecule against ambient photolysis and mild oxidative stress.

Thermal and Oxidative Degradation Kinetics

Despite the stabilizing effect of the amide linkage, the sulfur heteroatom (position 5) remains the primary thermodynamic sink for oxidation, leading to the formation of sulfoxide and, under extreme reactive oxygen species (ROS) exposure, sulfone derivatives. In the solid state, phenothiazine cores generally exhibit robust thermal stability, with 5% weight loss temperatures (

Fig 1. Primary thermodynamic degradation pathways of this compound.

Thermodynamics of Biological Partitioning and Binding

The pharmacological efficacy and formulation stability of highly lipophilic phenothiazines are governed by their partitioning thermodynamics. The 9-carbon acyl chain dominates the molecule's interaction with biological interfaces.

Lipid Bilayer Partitioning (Entropy-Driven)

Interaction with lipid bilayers, such as dimyristoylphosphatidylcholine (DMPC) liposomes, is largely entropy-driven. The partitioning of the nonanoyl chain into the hydrophobic core of the lipid bilayer forces the release of highly ordered interfacial water molecules into the bulk solvent. This results in a large positive entropy change (

Protein and Macrocycle Binding (Entropy-Enthalpy Compensation)

Binding to transport proteins like Human Serum Albumin (HSA) exhibits classic entropy-enthalpy compensation. High-affinity binding sites on HSA typically yield small negative

Table 1: Representative Thermodynamic Parameters for Phenothiazine Interactions

| Interaction System | Primary Thermodynamic Driving Force | |||

| DMPC Liposomes | -15 to -25 | > 0 (Endothermic) | > 0 (Large) | Entropic (Hydrophobic Effect) |

| HSA (High Affinity) | -25 to -35 | < 0 (Small) | > 0 (Large) | Entropic / Hydrophobic |

| -20 to -25 | < 0 (Large) | < 0 (Small) | Enthalpic (van der Waals) | |

| -15 to -20 | -20 to -30 | < 0 (Moderate) | Enthalpic (Cavity Inclusion) |

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory calibration and baseline checks to isolate the true thermodynamic signals of this compound.

Protocol A: Solid-State Thermal Analysis (TGA/DSC)

Purpose: To determine the decomposition temperature (

-

System Calibration (Critical Step): Calibrate the DSC cell constant and temperature using a high-purity Indium standard (

= 156.6 °C, -

Sample Preparation: Accurately weigh 3.0–5.0 mg of this compound into an aluminum pan. Use a hermetically sealed pan with a pinhole for DSC, and an open alumina crucible for TGA to allow off-gassing.

-

Thermal Method: Equilibrate the furnace at 25 °C. Apply a linear heating ramp of 10 °C/min up to 300 °C. Crucial: Maintain a constant dry nitrogen purge (50 mL/min) to suppress premature oxidative degradation and isolate pure thermal decomposition.

-

Data Synthesis: Extract the

from the TGA mass-loss curve. Integrate the DSC endothermic melting peak to calculate

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To extract the binding affinity (

-

Baseline Validation: Clean the sample cell with 20% decon/water followed by extensive methanol rinsing. Perform a water-water blank titration. The mechanical heat of injection must be consistent and < 0.1 µcal per injection to validate the system's thermodynamic sensitivity.

-

Sample Preparation: Due to the extreme lipophilicity of the nonanoyl chain, dissolve this compound in a co-solvent system (e.g., 5% DMSO in PBS, pH 7.4). Prepare the titrant (e.g., HSA or DMPC liposomes) in the exact same buffer (dialysis is recommended) to eliminate massive heats of dilution that would mask the binding signal.

-

Titration Execution: Set the cell temperature to 25 °C with a stirring speed of 1000 rpm. Inject 2 µL aliquots of the titrant into the 200 µL sample cell. Space injections by 150 seconds to allow the thermal power to completely return to the validated baseline.

-

Thermodynamic Extraction: Subtract the heat of dilution (derived from a ligand-into-buffer control run). Fit the integrated heat data to an independent binding model using non-linear least squares regression to extract

and

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

References

1.[3] Thermodynamics of the Binding of Phenothiazines to Human Plasma, Human Serum Albumin and α1-Acid Glycoprotein: A Calorimetric Study. Journal of Pharmacy and Pharmacology, Oxford Academic.[Link] 2.[2] Thermodynamics of partitioning and efflux of phenothiazines from liposomes. PubMed, National Institutes of Health.[Link] 3.[1] Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials, American Chemical Society.[Link] 4.[4] Binding of Phenothiazine Drugs to Heptakis-Methylated β-Cyclodextrin Derivatives: Thermodynamics and Structure. ChemRxiv.[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-Phenothiazin-10-ylnonan-1-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 1-Phenothiazin-10-ylnonan-1-one. Phenothiazine and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including neuroleptic, antihistaminic, and antiemetic agents.[1][2] The introduction of an N-acyl chain, as in the title compound, is a key synthetic step for creating novel derivatives with potentially tailored pharmacological profiles.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a detailed experimental procedure and an in-depth explanation of the underlying chemical principles.

Introduction: The Rationale of N-Acylation

The phenothiazine core is an electron-rich tricycle that serves as a privileged scaffold in drug discovery.[5][6] The nitrogen atom at the 10-position is a key site for chemical modification, allowing for the introduction of various side chains that modulate the molecule's biological activity.[1][7]

The synthesis of this compound is achieved through the N-acylation of the phenothiazine nucleus. This reaction is a specific type of acylation where the nucleophilic nitrogen of the phenothiazine amine attacks the electrophilic carbonyl carbon of an acylating agent, in this case, nonanoyl chloride. This method is generally preferred over direct Friedel-Crafts acylation on the aromatic rings, which would require harsh Lewis acid catalysts and could lead to a mixture of regioisomers.[8] The procedure detailed herein utilizes mild conditions to ensure selective acylation at the nitrogen atom, providing a high-purity final product.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of phenothiazine acts as a nucleophile, attacking the carbonyl carbon of nonanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, yields the target N-acylated product.

Sources

- 1. scispace.com [scispace.com]

- 2. iosrphr.org [iosrphr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ache.org.rs [ache.org.rs]

- 8. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for 1-Phenothiazin-10-ylnonan-1-one detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 1-Phenothiazin-1-ylnonan-1-one

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Phenothiazin-1-ylnonan-1-one. Phenothiazine derivatives are a critical class of compounds in pharmaceutical development, and ensuring their purity and stability requires a reliable analytical method.[1][2] This guide follows a logical, science-based approach, moving from initial method scouting and optimization to a detailed final protocol and validation strategy, grounded in established regulatory principles.[3][4]

Preamble: The Analytical Strategy

The molecular structure of 1-Phenothiazin-1-ylnonan-1-one—comprising a tricyclic, aromatic phenothiazine core and a nine-carbon alkyl chain—dictates the analytical approach. The molecule is predominantly hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[5] The phenothiazine ring system contains chromophores that strongly absorb UV radiation, suggesting UV spectrophotometry as a sensitive and direct detection method.[6]

Our strategy is built on a systematic process:

-

Characterize the Analyte: Understand its physicochemical properties to make informed starting choices.

-

Method Scouting: Screen critical parameters like stationary phase and mobile phase composition to find a promising starting point.

-

Method Optimization: Fine-tune the selected conditions to achieve optimal separation, peak shape, and run time.

-

Protocol Finalization & Validation: Document the method in a step-by-step protocol and outline a validation plan according to ICH and FDA guidelines to ensure it is suitable for its intended purpose.[7][8]

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of efficient method development.

| Property | Characteristic | Rationale for HPLC Method Development |

| Structure | Phenothiazine core with a C9 alkyl ketone chain. | The large non-polar structure is highly suitable for retention on a hydrophobic stationary phase like C18 or C8.[5][9] |

| Polarity | Predominantly non-polar (hydrophobic). | Reversed-phase chromatography is the separation mode of choice.[5] |

| UV Absorbance | The phenothiazine moiety is an excellent chromophore. | UV detection is expected to be highly sensitive. A UV scan is necessary to determine the optimal wavelength (λmax), likely in the 250-280 nm range.[10][11] |

| pKa | The nitrogen atom in the phenothiazine ring is weakly basic. | Mobile phase pH control is critical. A low pH (2.5-4.0) will ensure the nitrogen is protonated, minimizing undesirable interactions with stationary phase silanols and preventing peak tailing.[12] |

| Solubility | Expected to be readily soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH). | Compatible with typical RP-HPLC mobile phases and diluents. |

HPLC Method Development Workflow

The development process is a logical progression from broad screening to fine-tuning.

Caption: Workflow for systematic HPLC method development.

Phase 1: Method Scouting - Selecting Initial Conditions

The goal of this phase is to find a set of conditions that successfully elutes the analyte with reasonable retention and peak shape.

Protocol 1: Column and Mobile Phase Scouting

-

Analyte Preparation: Prepare a 100 µg/mL solution of 1-Phenothiazin-1-ylnonan-1-one in a 50:50 mixture of acetonitrile and water.

-

UV-Vis Scan: Perform a UV-Vis scan of the analyte solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For many phenothiazines, this is near 254-258 nm.[10]

-

Column Selection:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.[14]

-

Mobile Phase B (Option 1): HPLC-grade Acetonitrile (ACN).

-

Mobile Phase B (Option 2): HPLC-grade Methanol (MeOH).

-

-

Initial Gradient Elution: Run a generic scouting gradient to determine the approximate organic solvent concentration needed for elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: At the predetermined λmax.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 100% B

-

15-18 min: 100% B

-

18-20 min: Re-equilibrate at 50% B

-

-

-

Evaluation: Compare the chromatograms obtained with ACN and MeOH on the C18 column. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.[15] Choose the solvent that provides the best combination of peak symmetry, efficiency, and resolution from any impurities.

Phase 2: Method Optimization

Based on the scouting results, the conditions are refined to meet the analytical objectives (e.g., short run time, high resolution).

Protocol 2: Gradient and Temperature Optimization

-

Refine the Gradient: Based on the scouting run, narrow the gradient range to focus on the elution window of the analyte. If the analyte eluted at 10 minutes in the scouting run (corresponding to ~80% ACN), a new gradient could be:

-

0-1 min: 70% B

-

1-10 min: 70% to 90% B

-

10-12 min: Hold at 90% B

-

12-15 min: Re-equilibrate at 70% B

-

-

Adjust Gradient Slope: To improve the resolution between the main peak and any closely eluting impurities, decrease the gradient slope (e.g., from 2%/min to 1%/min).

-

Optimize Column Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Increasing the temperature typically decreases retention time and viscosity (lowering backpressure) but can sometimes affect selectivity. A temperature of 30-35 °C is often a good compromise.

-

Isocratic Elution (Optional): If the separation can be achieved with a constant mobile phase composition and the run time is acceptable, an isocratic method can be developed from the gradient results. This often improves reproducibility.

Final Optimized Analytical Method

This section details the finalized protocol for the routine analysis of 1-Phenothiazin-1-ylnonan-1-one.

Protocol 3: Final Quantitative Method

1. Reagents and Materials:

-

1-Phenothiazin-1-ylnonan-1-one reference standard.

-

HPLC-grade Acetonitrile.

-

HPLC-grade water.

-

Potassium phosphate monobasic (KH₂PO₄).

-

Phosphoric acid (H₃PO₄).

-

Sample diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare the sample to a target concentration within the calibration range using the sample diluent. Filter all solutions through a 0.45 µm syringe filter before injection.[16]

3. HPLC Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis or DAD detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 0 min (75% B) -> 12 min (90% B) -> 12.1 min (75% B) -> 15 min (75% B) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 256 nm |

| Injection Volume | 10 µL |

4. System Suitability Testing (SST): Before running samples, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.[17]

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |

Method Validation Strategy

The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended analytical application.[7]

Caption: Key parameters for HPLC method validation.

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.[18]

-

Precision:

-

Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

-

Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.[4]

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a reliable RP-HPLC method for the analysis of 1-Phenothiazin-1-ylnonan-1-one. By beginning with an understanding of the analyte's properties and progressing through logical phases of scouting, optimization, and validation, researchers can establish a robust, accurate, and precise method suitable for quality control and stability studies in a regulated environment.

References

- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

- Agilent. Choosing Right Column for Reverse Phase HPLC Separations.

- Yadav, M. et al. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. 6(5): 459-464.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

- Element Lab Solutions. HPLC Solvent Selection.

- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.

- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.

- IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.

- Labtech. A Comprehensive Guide to Selecting HPLC Columns.

- LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC.

- Scribd. HPLC Method Validation Guidelines.

- YMC CO., LTD. Guides for method development.

- ResearchGate. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.

- Phenomenex. Reversed Phase HPLC Method Development.

- HPLC. (2004, May). Method Development Guide.

- ResearchGate. (2025, August 10). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.

- ACS Publications. (2003, August 19). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry.

- Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage.

- International Journal of Multidisciplinary Research and Growth Evaluation. (2023, January-February). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.

- SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column.

- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.

- Sigma-Aldrich. 1-(10H-phenothiazin-2-yl)propan-1-one.

- FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.

- PubChem - NIH. Phenothiazine.

- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.

- PubChem - NIH. 1H-Phenothiazine.

- National Institute of Standards and Technology. Phenothiazine - NIST WebBook.

- PubChemLite. 1-(10h-phenothiazin-2-yl)propan-1-one.

- Wikipedia. Phenothiazine.

- ResearchGate. Physicochemical properties of phenothiazine derivatives.

- RSC Publishing. Potential of phenothiazine as a thin film dosimeter for UVA exposures.

- Indian Journal of Pharmaceutical Sciences. (2000, November-December). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives.

- Pharmaffiliates. 1H-Phenothiazin-1-one.

- National Institute of Standards and Technology. Phenothiazine.

- ResearchGate. UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in....

- PubMed. (1992, May 1). Determination of the molar absorptivities of phenothiazine cation radicals generated by oxidation with hydrogen peroxide/peroxidase. Anal Biochem. 202(2):245-8.

- Scholars Research Library. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8 (13):226-232.

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. agilent.com [agilent.com]

- 5. labtech.tn [labtech.tn]

- 6. researchgate.net [researchgate.net]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. fda.gov [fda.gov]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. japtronline.com [japtronline.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. agilent.com [agilent.com]

- 14. rjptonline.org [rjptonline.org]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

Application Notes & Protocols: Systematic Solvent Selection for the Recrystallization of 1-Phenothiazin-10-ylnonan-1-one

Abstract

This guide provides a comprehensive, first-principles approach to selecting an optimal solvent system for the purification of 1-Phenothiazin-10-ylnonan-1-one via recrystallization. Moving beyond a simple list of steps, this document elucidates the causal relationships between the compound's molecular structure and its solubility behavior. We present detailed, self-validating protocols for both single-solvent and mixed-solvent screening, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Systematic Solvent Selection

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of a substance in a given solvent at varying temperatures.[1][2] The success of this method is critically dependent on the selection of an appropriate solvent. An improperly chosen solvent can lead to poor recovery, low purity, or complete failure of the crystallization process.[2]

The target molecule, this compound, possesses a hybrid structure that presents a unique challenge for solvent selection. Its key features are:

-

A large, tricyclic phenothiazine core: This moiety is largely aromatic and nonpolar, though the nitrogen and sulfur heteroatoms introduce some polarity.[3] Phenothiazine itself is known to be soluble in nonpolar solvents like benzene but only slightly soluble in more polar alcohols.[4]

-

A long N-nonanoyl side chain: This nine-carbon aliphatic chain (-C(=O)(CH2)7CH3) is distinctly nonpolar and lipophilic.

-

A ketone functional group: The carbonyl group introduces a site of moderate polarity capable of dipole-dipole interactions.

This combination of a large, relatively nonpolar framework with a polar functional group suggests that the principle of "like dissolves like" must be applied with nuance.[5] The ideal solvent will need to effectively solvate this molecule at an elevated temperature while allowing it to self-assemble into a pure crystal lattice upon cooling.[6] This guide outlines the logical workflow to identify such a solvent system empirically.

Foundational Principles of Recrystallization Solvents

An ideal recrystallization solvent exhibits a specific set of characteristics that facilitate the separation of the desired compound from its impurities.[7][8]

-

High-Temperature Solubility: The solvent must dissolve the target compound completely when hot or at its boiling point.[1][6] This ensures that the impurities are liberated from the bulk solid.

-

Low-Temperature Insolubility: The compound must have low solubility in the solvent at room temperature or below (e.g., in an ice bath).[1][2] This temperature-dependent solubility gradient is the primary driver for crystallization and high recovery yield.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor after cooling) or completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[6][8]

-

Chemical Inertness: The solvent must not react with the compound being purified.[6][8]

-

Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[9] Furthermore, the solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6]

Logical Workflow for Solvent Selection

The process of identifying the optimal solvent system is systematic. It begins with screening a range of individual solvents of varying polarities. If no single solvent meets the stringent criteria, a mixed-solvent system is investigated.

Protocol: Single-Solvent Screening

This initial screening uses a small amount of material to rapidly assess the suitability of a range of common laboratory solvents.

Step-by-Step Methodology

-

Preparation: Arrange a series of clean, labeled test tubes. Into each, place approximately 20-30 mg of crude this compound.

-

Room Temperature Test: To the first test tube, add the first candidate solvent (see Table 1) dropwise while agitating. Add up to 1 mL. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature. An ideal solvent will show little to no solubility.[2]

-

Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube carefully in a water or sand bath towards the solvent's boiling point.[8] Observe and record solubility. An ideal solvent will fully dissolve the compound at this stage.

-

Cooling & Crystallization Test: If the compound dissolved completely when hot, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[10] Observe the formation of crystals. Note the quantity and quality of the precipitate. A copious formation of fine crystals is a positive indicator.

-

Repeat: Repeat steps 2-4 for each candidate solvent listed in Table 1.

-

Analysis: Use the observations recorded in a table (see Table 2 template) to identify the most promising solvent—one that demonstrates low solubility when cold and high solubility when hot, and yields a good recovery of crystalline material upon cooling.[2]

Candidate Solvents for Screening

The following solvents are recommended for initial screening, covering a range from nonpolar to polar.

| Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Notes |

| Hexane / Heptane | 69 / 98 | 0.009 / ~0.01 | Nonpolar. May match the long alkyl chain but fail to dissolve the polar portions. |

| Toluene | 111 | 0.099 | Aromatic and nonpolar. May interact well with the phenothiazine core. |

| Ethyl Acetate | 77 | 0.228 | Medium polarity. Contains a polar ester group. Often a good starting point.[11] |

| Acetone | 56 | 0.355 | Medium polarity. The ketone functional group may interact well with the solute's ketone.[11] |

| Isopropanol | 82 | 0.546 | Polar protic. May be too polar, but worth testing. |

| Ethanol | 78 | 0.654 | Polar protic. Phenothiazines often show slight solubility in alcohols.[4] |

| Methanol | 65 | 0.762 | Polar protic. The most polar alcohol on this list. |

| Acetonitrile | 82 | 0.460 | Polar aprotic. Has been used in studies of phenothiazine derivatives.[12] |

| (Data compiled from multiple sources[13][14][15]) |

Data Recording Template

Table 2: Results of Single-Solvent Solubility Screening

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Upon Cooling) | Suitability Assessment |

|---|---|---|---|---|

| Hexane | Insoluble | Sparingly Soluble | Minimal | Poor |

| Toluene | Record Observation | Record Observation | Record Observation | Assess |

| Ethyl Acetate | Record Observation | Record Observation | Record Observation | Assess |

| ... (etc.) | | | | |

Protocol: Mixed-Solvent System Screening

If no single solvent proves ideal, a mixed-solvent system is the next logical step.[10] This technique is particularly useful for compounds that are either too soluble in one solvent or not soluble enough in another.[16] The method relies on finding a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[16][17]

Step-by-Step Methodology

-

Solvent Pair Selection: From the results of the single-solvent screen (Table 2), identify a "good" solvent that readily dissolves the compound and a "bad" solvent in which the compound is nearly insoluble. The two solvents must be fully miscible with each other (e.g., ethanol/water, acetone/hexane).

-

Dissolution: In a test tube or small Erlenmeyer flask, dissolve a small amount (e.g., 50 mg) of the crude compound in the minimum volume of the hot "good" solvent.[10]

-

Antisolvent Addition: While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) appears.[17] This indicates that the solution has reached its saturation point.

-

Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.[17]

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Evaluation: Assess the yield and quality of the crystals. If successful, this solvent pair can be used for a scaled-up purification.

Protocol: Scaled-Up Recrystallization

Once an optimal solvent or solvent pair is identified, the procedure can be scaled for bulk purification. The following is a general protocol.

Step-by-Step Methodology

-

Dissolve the Solute: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the minimum amount of the near-boiling solvent to the crude material with swirling to dissolve it completely.[5][8] If using a mixed-solvent system, follow the procedure from Protocol 5.1 on a larger scale.

-

Decolorize (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[6]

-

Remove Insoluble Impurities (Hot Filtration): If insoluble impurities or activated carbon are present, they must be removed by filtering the hot solution.[1][10] This is done by gravity filtration using a pre-heated funnel and fluted filter paper into a pre-heated receiving flask to prevent premature crystallization.

-

Crystallize the Solute: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10][18]

-

Wash the Crystals: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5] Reapply the vacuum to pull the wash solvent through.

-

Dry the Crystals: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and allow it to air dry completely, or dry in a vacuum oven. The final purity can be assessed by techniques such as melting point determination or chromatography.[10][18]

References

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of California, Los Angeles. (n.d.). Recrystallization.

- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). recrystallization-2.doc.pdf.

- BenchChem. (n.d.). A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents.

- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.

- Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.

- Unknown Source. (n.d.). Polarity of Solvents.

- Reichardt, C. (n.d.). Solvents and Polarity. Chemistry.

- YouTube. (2012, May 7). Recrystallization using two solvents.

- Occidental College. (n.d.). Recrystallization I 10.

- Washington State University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- Scribd. (n.d.). Solvent Polarity Table.

- Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization.

- University of South Alabama. (n.d.). Recrystallization.

- University of Alberta. (n.d.). Recrystallization - Single Solvent.

- Wikipedia. (n.d.). Recrystallization (chemistry).

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

- ResearchGate. (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral....

- Vedantu. (2021, May 15). Phenothiazine: Uses, Properties & Side Effects Explained.

- Chemistry LibreTexts. (2023, January 29). Recrystallization.

- University of Rochester. (n.d.). Purification: How To. Chemistry.

- Wikipedia. (n.d.). Phenothiazine.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. Phenothiazine: Uses, Properties & Side Effects Explained [vedantu.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. mt.com [mt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Purification [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. scribd.com [scribd.com]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. youtube.com [youtube.com]

- 17. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimized Friedel-Crafts Acylation Protocols for Phenothiazine Derivatives

Abstract & Strategic Importance

Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for neuroleptics (e.g., chlorpromazine), antihistamines, and emerging materials for organic light-emitting diodes (OLEDs). The functionalization of the phenothiazine ring via Friedel-Crafts acylation is the critical entry point for diversifying this scaffold.

However, this reaction presents a unique "Chemoselectivity Triad" challenge:

-

Regioselectivity: Competition between the N-acylation (position 10) and C-acylation (position 2 vs. 3).

-

Sulfur Oxidation: The susceptibility of the sulfide bridge to oxidize to sulfoxide or sulfone under Lewis acidic/oxidative conditions.

-

Catalyst Deactivation: The basic nitrogen atom can coordinate with Lewis acids (

,

This guide provides three validated protocols ranging from classical industrial methods to modern green chemistry approaches, ensuring high yield and purity.

Mechanistic Insight & Regiochemistry

Understanding the electronic landscape of phenothiazine is prerequisite to successful synthesis.

-

Electronic Directors: The phenothiazine ring contains two heteroatoms. The nitrogen atom is a strong activator (ortho/para director), while the sulfur is a weaker activator.

-

The 2-Position Preference: In electrophilic aromatic substitution (EAS), the position para to the strongest activator (Nitrogen) is kinetically favored. This corresponds to Position 2 .

-

The N-Acyl Trap: Under kinetic control, the electrophile often attacks the nitrogen lone pair first, forming 10-acylphenothiazine. To achieve C-acylation, one must either:

-

Use thermodynamic conditions to rearrange the N-acyl group (Fries rearrangement).

-

Block the Nitrogen (if N-alkylation is desired later).

-

Use a solvent/catalyst system that favors the C-attack.

-

Visualization: Reaction Pathway & Selectivity

Figure 1: Mechanistic divergence in phenothiazine acylation. Note the central role of the Lewis Acid complex.

Experimental Protocols

Protocol A: Classical Synthesis of 2-Acetylphenothiazine

Target: Robust, large-scale synthesis of the core scaffold.

This method utilizes the "Fries Rearrangement" strategy. Direct acylation often stalls at the N-acetyl stage; this protocol pushes the equilibrium to the thermodynamic C-acetyl product.

Reagents:

-

Phenothiazine (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (

) (1.5 eq for step 1; 2.0 eq for step 2) -

Solvent: Carbon Disulfide (

) or 1,2-Dichloroethane (DCE). Note: DCE is preferred for safety over

Step-by-Step Workflow:

-

N-Acetylation (Protection): Dissolve phenothiazine in acetic anhydride (acting as solvent and reagent). Reflux for 2 hours. Pour into water, filter the precipitate (10-acetylphenothiazine). Dry thoroughly.

-

Lewis Acid Activation: In a flame-dried 3-neck flask under Argon, suspend 10-acetylphenothiazine (10 mmol) in dry DCE (50 mL).

-

Catalyst Addition: Add anhydrous

(20 mmol) portion-wise at 0°C. The solution will darken (complex formation). -

Rearrangement: Warm the mixture to reflux (80-85°C) for 4–6 hours. The N-acetyl group migrates to the 2-position.

-

Quench: Cool to 0°C. Slowly pour the reaction mixture onto crushed ice acidified with HCl (conc.). Caution: Exothermic.

-

Isolation: Extract with DCM (

mL). Wash organic layer with saturated -

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 65–75%

Key QC Parameter: IR peak shift from 1670

Protocol B: Synthesis of 2-Chloroacetylphenothiazine

Target: Functionalizable intermediate for alkylation (e.g., piperazine attachment).

Chloroacetyl groups are more reactive and sensitive. This protocol uses milder temperature control to prevent polymerization of the alkyl halide.

Reagents:

-

Phenothiazine (10 mmol)

-

Chloroacetyl Chloride (12 mmol)

- (15 mmol)

-

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Purge a flask with Nitrogen. Add Phenothiazine and DCM. Cool to 0°C.

-

Acylating Agent: Add Chloroacetyl chloride dropwise. Stir for 15 min.

-

Catalyst Addition: Add

slowly. Maintain temp < 5°C. -

Reaction: Allow to warm to Room Temperature (25°C). Do not reflux. Stir for 3–5 hours. Note: Higher temps promote sulfur oxidation and tar formation with chloroacetyl groups.

-

Quench & Workup: Pour onto ice/water. Extract with Chloroform.

-

Purification: Column chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).

Critical Note: The product is light-sensitive. Store in amber vials.

Protocol C: Green Synthesis via Ionic Liquids

Target: High regioselectivity, solvent-free, reusable catalyst.

Ionic liquids (ILs) like [bmim][Cl]-

Reagents:

Step-by-Step Workflow:

-

IL Preparation: In a glovebox or under strict inert gas, mix [bmim]Cl (1 eq) and

(2 eq) to form a liquid Lewis acidic salt. (Exothermic mixing). -

Reaction: Add Phenothiazine (10 mmol) directly to the ionic liquid (5 mL). Stir until dissolved.

-

Addition: Add Acetyl Chloride (11 mmol) dropwise at Room Temperature.

-

Heating: Heat to 60°C for 1–2 hours. The ionic environment stabilizes the acylium ion and the cationic transition state.

-

Extraction: Cool the mixture. Extract the product directly by washing the ionic liquid phase with diethyl ether (

mL). The IL phase remains and can often be reused after removing volatiles. -

Evaporation: Remove ether to obtain the product.

Advantages:

-

Regioselectivity: Often >95% C-acylation due to the steric bulk of the IL cation preventing N-attack.

-

Sustainability: Eliminates chlorinated solvents (

).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation by Nitrogen | Increase Lewis Acid to >1.5 equivalents relative to substrate. |

| Sulfur Oxidation (Dark tar/Sulfoxides) | Presence of moisture or | Strictly dry solvents; perform under Argon/Nitrogen atmosphere. |

| N-Acyl Product Only | Temperature too low | Increase reaction temperature to promote thermodynamic rearrangement to C-acyl. |

| Poly-acylation | Excess Acyl Chloride | Strictly control stoichiometry (1.0–1.1 eq). |

Experimental Workflow Diagram

Figure 2: General operational workflow for Friedel-Crafts acylation of phenothiazines.

References

-

Massie, S. P. (1954). The Chemistry of Phenothiazine.[10] Chemical Reviews, 54(4), 797–833. Link

-

Gouda, M. A., et al. (2010). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis.[1][9][10] Journal of Heterocyclic Chemistry. Link

-

Earle, M. J., et al. (1998). Friedel–Crafts reactions in room temperature ionic liquids. Chemical Communications.[13] Link

-

Ayyangar, N. R., et al. (1981). Regioselective Friedel-Crafts Acylation of Phenothiazines. Tetrahedron Letters. Link

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations.[2][5][14]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104496938A - Preparation method of 2-acetylphenothiazine - Google Patents [patents.google.com]

- 9. CN105461655A - Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 13. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

Storage and handling protocols for 1-Phenothiazin-10-ylnonan-1-one

Application Note: Storage, Handling, and Stability Protocols for 1-Phenothiazin-10-ylnonan-1-one

Executive Summary

This compound (CAS: 5442-97-7), often referred to as N-nonanoylphenothiazine , is a lipophilic phenothiazine derivative characterized by a nine-carbon acyl chain attached to the thiazine nitrogen. While the N-acyl substitution partially stabilizes the nitrogen lone pair, the tricyclic core remains susceptible to photo-oxidation and sulfur oxidation.

This guide provides a rigorous framework for the storage, solubilization, and quality control of this compound. Failure to adhere to these protocols typically results in the formation of phenothiazine-5-oxide (sulfoxide) , manifesting as a color shift from off-white/pale yellow to pink or reddish-brown.

Physicochemical Profile & Hazards

| Property | Description |

| Chemical Formula | C₂₁H₂₅NOS |

| Molecular Weight | ~339.49 g/mol |

| Physical State | Waxy solid or crystalline powder (depending on purity/polymorph) |

| Solubility | High: DMSO, Chloroform, Dichloromethane, Ethyl AcetateModerate: Ethanol, MethanolNegligible: Water |

| Key Instabilities | Photo-oxidation: Rapidly forms sulfoxides under UV/Blue light.Hydrolysis: The amide bond is stable at neutral pH but susceptible to strong acid/base hydrolysis. |

| Hazards | Irritant: Skin, eyes, respiratory tract.Sensitizer: Potential for contact dermatitis (common with phenothiazines). |

Storage Protocols: The "Cold-Dark-Inert" Standard

To maintain >98% purity over extended periods (6+ months), the "Cold-Dark-Inert" triad must be strictly followed.

A. Primary Storage (Solid State)

-

Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month) storage, deep freeze prevents slow thermal oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Never use clear glass or plastic containers for long-term storage, as plasticizers can leach into the lipophilic solid.

-

Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred due to its higher density, which effectively blankets the solid.

B. Secondary Containment

Place the amber vial inside a sealed desiccator or a secondary jar containing activated silica gel packets to prevent moisture condensation during freeze-thaw cycles.

C. Thawing Procedure (Critical)

-

Step 1: Remove vial from freezer.

-

Step 2: Allow to equilibrate to room temperature (~30 mins) before opening .

-

Why? Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis and oxidation.

Solubilization & Handling Workflows

Protocol: Preparation of Stock Solution (10 mM in DMSO)

Reagents:

-

This compound (Solid)[1]

-

Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

Procedure:

-

Weighing: Weigh the solid in a low-light environment (red light or amber-filtered hood). Avoid fluorescent lighting, which emits UV.

-

Calculations:

-

Example: For 10 mL of 10 mM stock:

.

-

-

Dissolution: Add DMSO. Vortex for 30 seconds. If the waxy solid resists dissolution, sonicate in a water bath at 35°C for 2 minutes.

-

Aliquot & Freeze: Do not store the bulk stock. Aliquot into single-use amber microtubes (e.g., 50 µL or 100 µL).

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Stability Note: DMSO solutions are more prone to oxidation than the solid. Discard thawed aliquots after 24 hours.

Quality Control & Troubleshooting

The degradation of phenothiazines is visually distinct. Use this table to diagnose sample integrity.

| Visual Observation | Chemical State | Action |

| White / Pale Yellow | Intact Compound | Safe to use. |

| Pink / Rose | Early Oxidation (Trace Sulfoxide) | Purify (Recrystallization) or discard for sensitive assays. |

| Red / Brown | Advanced Degradation (Sulfone/Polymer) | Discard immediately. Toxic byproducts present. |

| Precipitate in DMSO | Water Contamination | DMSO has absorbed moisture; compound crashed out. Resonicate or discard. |

Diagram: Degradation Pathways & Prevention Strategy

Figure 1: Mechanistic pathways of degradation. Photo-oxidation is the primary failure mode, mitigated by amber glass and inert gas purging.

Emergency & Disposal Procedures

-

Skin Contact: Phenothiazines are lipophilic and penetrate skin easily. Wash immediately with soap and water.[2] Do not use ethanol , as it may increase transdermal absorption.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5442-97-7, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. Photochemical stability of phenothiazine derivatives in organic electronics. J. Mater. Chem. C. Retrieved from [Link]

Sources

Application Notes and Protocols: Dosage Formulation Strategies for Lipophilic Phenothiazine Derivatives

Introduction: The Formulation Challenge of Lipophilic Phenothiazines

Phenothiazine and its derivatives represent a critical class of therapeutic agents with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and potential anticancer effects.[1][2][3] A core challenge in harnessing their full therapeutic potential lies in their physicochemical properties. Many phenothiazine derivatives are highly lipophilic, characterized by poor aqueous solubility.[4] This inherent lipophilicity leads to significant hurdles in developing effective oral dosage forms, often resulting in low and erratic bioavailability, which can compromise therapeutic efficacy and patient safety.[4][5][6][7][8]

This technical guide provides an in-depth exploration of advanced dosage formulation strategies designed to overcome the solubility and bioavailability challenges associated with lipophilic phenothiazine derivatives. We will delve into the mechanistic basis of these strategies and provide detailed, field-proven protocols for their implementation and characterization. The goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical tools to formulate these promising compounds into effective and reliable medicines.

Section 1: Amorphous Solid Dispersions (ASDs)

Scientific Rationale

Amorphous Solid Dispersions (ASDs) are a powerful strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs like many phenothiazine derivatives.[9][10] The core principle of ASDs involves converting the active pharmaceutical ingredient (API) from its stable, low-energy crystalline form to a high-energy amorphous state.[9][11] This is achieved by molecularly dispersing the drug within a hydrophilic polymer matrix.[5][12] By eliminating the crystal lattice energy that must be overcome during dissolution, the amorphous form of the drug exhibits significantly higher apparent solubility and a faster dissolution rate.[10][11] The polymer carrier plays a crucial role in stabilizing the amorphous drug and preventing its recrystallization over time, which is a major challenge with amorphous materials.[10][13]

The choice of polymer is critical and depends on the physicochemical properties of the specific phenothiazine derivative. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. These polymers not only stabilize the amorphous drug but can also improve its wettability.[11] ASDs can be prepared using various techniques, with hot-melt extrusion (HME) and spray drying being the most scalable and widely used in the pharmaceutical industry.[12][13]

Visualization: ASD Formulation Workflow

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.

Protocols

-

Dissolution: Dissolve the lipophilic phenothiazine derivative and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24-48 hours to remove any residual solvent.

-

Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve (e.g., 100 mesh) to ensure particle size uniformity.

-

Storage: Store the prepared ASD in a desiccator to protect it from moisture, which can induce recrystallization.

A thorough characterization is essential to confirm the amorphous nature of the drug and the stability of the formulation.

| Characterization Technique | Purpose | Typical Observations for a Successful ASD |

| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, including the glass transition temperature (Tg), and to confirm the absence of the drug's melting endotherm. | A single Tg, indicating a miscible system, and the absence of a sharp melting peak corresponding to the crystalline drug. |

| Powder X-Ray Diffraction (PXRD) | To assess the physical state of the drug (crystalline or amorphous). | A halo pattern (absence of sharp Bragg peaks) confirms the amorphous nature of the drug within the polymer matrix. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and the polymer. | Shifts in characteristic peaks of the drug and/or polymer can indicate intermolecular interactions that contribute to stabilization. |

| In Vitro Dissolution Testing | To evaluate the enhancement in the dissolution rate of the drug from the ASD compared to the pure crystalline drug. | A significantly faster and higher extent of drug release from the ASD in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). |

Section 2: Lipid-Based Drug Delivery Systems (LBDDS)